(Z)-3-octen-1-yl propionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pearlite is a two-phased, lamellar (or layered) structure composed of alternating layers of ferrite (87.5 wt%) and cementite (12.5 wt%) that occurs in some steels and cast irons . It forms by a eutectoid reaction as austenite cools below 723 °C (1,333 °F) . Pearlite is named for its resemblance to mother of pearl .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pearlite forms during the slow cooling of an iron-carbon alloy. When steel (austenite) with a eutectoid composition of approximately 0.77% carbon is slowly cooled below 727 °C, the ferrite and cementite phases separate almost simultaneously to produce a microstructure with distinctive platelets .

Industrial Production Methods: In industrial settings, pearlite is produced by controlled cooling of steel. The cooling process must be slow enough to allow the carbon to migrate and form the lamellar structure of pearlite . This process is often used in the production of structural steels, which are used in beams for bridges, high-rise buildings, plates for ships, and reinforcing bars for roadways .

Chemical Reactions Analysis

Types of Reactions: Pearlite undergoes various chemical reactions, including oxidation, reduction, and substitution. The austenitizing reaction is a key process in the formation of pearlite, involving the transformation of austenite to pearlite through nucleation and growth .

Common Reagents and Conditions: Common reagents used in the formation of pearlite include carbon and iron. The reaction conditions typically involve controlled cooling from high temperatures to allow the formation of the lamellar structure .

Major Products: The major products formed from the reactions involving pearlite include ferrite and cementite. These products contribute to the unique mechanical properties of pearlite, such as its strength and ductility .

Scientific Research Applications

Pearlite has a wide range of scientific research applications. In metallurgy, it is used to study the microstructure and mechanical properties of steels . In materials science, pearlite is used to develop high-strength materials for various industrial applications, such as suspension cables, tire cords, and piano strings . Additionally, pearlite is used in the study of phase transformations and microstructural evolution in steels .

Mechanism of Action

The mechanism by which pearlite exerts its effects involves the formation of a lamellar structure composed of alternating layers of ferrite and cementite . This structure provides pearlite with its unique mechanical properties, such as high strength and ductility . The molecular targets involved in the formation of pearlite include the grain boundaries of austenite, where nucleation and growth of pearlite colonies occur .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to pearlite include bainite, martensite, and spheroidite. These compounds also form through phase transformations in steels and have distinct microstructures and mechanical properties .

Uniqueness of Pearlite: Pearlite is unique due to its lamellar structure, which provides a balance of strength and ductility . Unlike bainite and martensite, which have different microstructures and mechanical properties, pearlite’s lamellar structure allows it to be drawn into thin wires with high tensile strength . This makes pearlite one of the strongest structural bulk materials on earth .

Properties

CAS No. |

94133-58-1 |

|---|---|

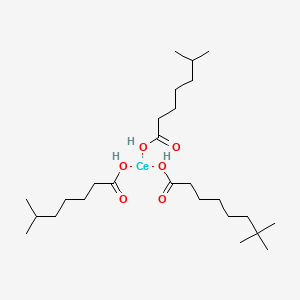

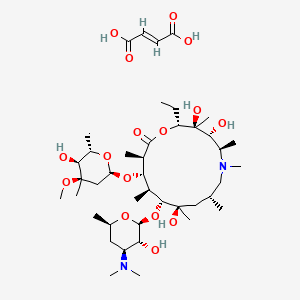

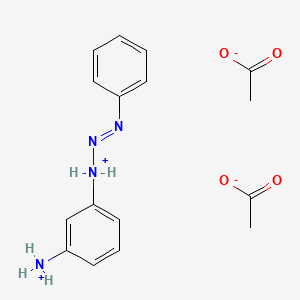

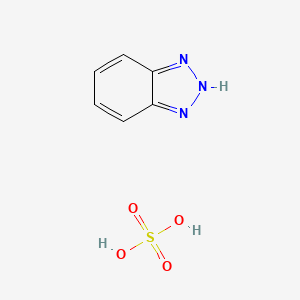

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

oct-3-enyl propanoate |

InChI |

InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-13-11(12)4-2/h7-8H,3-6,9-10H2,1-2H3 |

InChI Key |

NTQOADMSKSBQCI-UHFFFAOYSA-N |

Isomeric SMILES |

CCCC/C=C/CCOC(=O)CC |

Canonical SMILES |

CCCCC=CCCOC(=O)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.